molecular formula C8H13NO3 B3351128 Ethyl 2-oxopiperidine-1-carboxylate CAS No. 33485-71-1

Ethyl 2-oxopiperidine-1-carboxylate

Cat. No. B3351128
CAS RN: 33485-71-1
M. Wt: 171.19 g/mol
InChI Key: CMVAYPJYRXHDOB-UHFFFAOYSA-N
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Description

Ethyl 2-oxopiperidine-1-carboxylate, also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone, is a compound with the empirical formula C8H13NO3 . It is used as a key intermediate in the preparation of various compounds .


Synthesis Analysis

The synthesis of Ethyl 2-oxopiperidine-1-carboxylate and its derivatives has been reported in several studies. For instance, a new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxopiperidine-1-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The SMILES string representation of the molecule is CCOC(=O)C1CCCNC1=O .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-oxopiperidine-1-carboxylate are not detailed in the retrieved sources, the compound is known to participate in various reactions due to its structure. For example, it can undergo condensation reactions to form new compounds .


Physical And Chemical Properties Analysis

Ethyl 2-oxopiperidine-1-carboxylate is a crystalline compound with a melting point of 80-82 °C (lit.) . It has a density of 1.135 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.475 (lit.) .

Safety And Hazards

Ethyl 2-oxopiperidine-1-carboxylate is classified as a hazardous substance. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

ethyl 2-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVAYPJYRXHDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535835
Record name Ethyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxopiperidine-1-carboxylate

CAS RN

33485-71-1
Record name Ethyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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